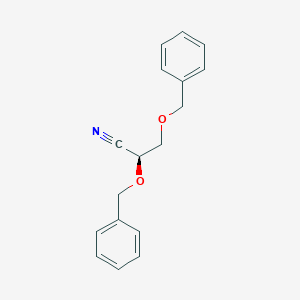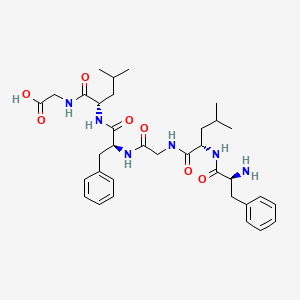![molecular formula C25H15NO3 B12566047 Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- CAS No. 143697-18-1](/img/structure/B12566047.png)
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- is a heterocyclic compound that features a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- typically involves a multi-step process. One notable method includes a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction proceeds via C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions are generally mild, and the process is compatible with various functional groups, making it efficient for constructing complex molecules.
Industrial Production Methods
While specific industrial production methods for Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
科学的研究の応用
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties are being explored for use in materials science, including the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in specific binding interactions with enzymes or receptors, influencing biological processes. Detailed studies, including density functional theory (DFT) calculations, have been conducted to elucidate these mechanisms .
類似化合物との比較
Similar Compounds
- Pyridine-3,4-dicarboxylic anhydride
- 3,4-Pyridinedicarboxylic anhydride
- Cinchomeronic anhydride
Uniqueness
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- stands out due to its fused ring system and the presence of triphenyl groups, which impart unique chemical and physical properties
特性
CAS番号 |
143697-18-1 |
|---|---|
分子式 |
C25H15NO3 |
分子量 |
377.4 g/mol |
IUPAC名 |
4,6,7-triphenylfuro[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C25H15NO3/c27-24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25(28)29-24)18-14-8-3-9-15-18/h1-15H |
InChIキー |
OFYVKNMHTQCKDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


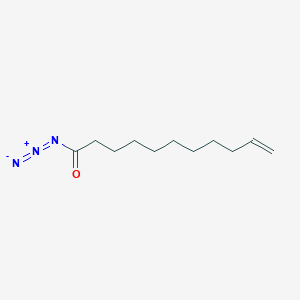
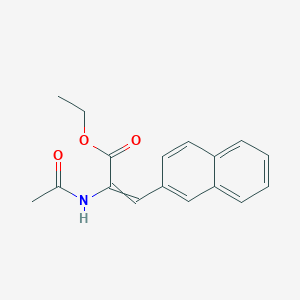

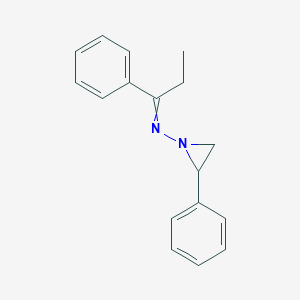

![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
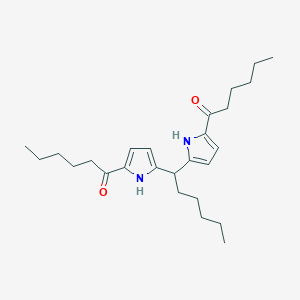
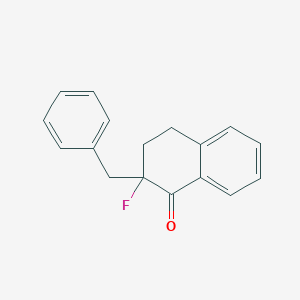
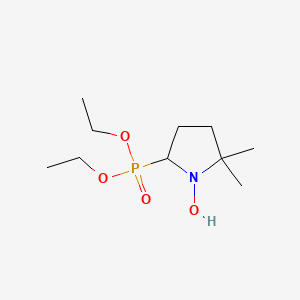
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
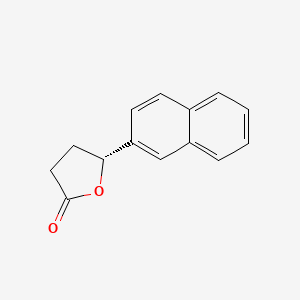
acetyl fluoride](/img/structure/B12566023.png)
